N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a triazolothiazole ring, and a sulfonamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfonamide and acetyl groups through nucleophilic substitution and acylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Scientific Research Applications
N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and microbial infections.
Mechanism of Action
The mechanism of action of N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiazole derivatives, fluorophenyl-containing molecules, and sulfonamide-based compounds. Examples include:
- N-(4-FLUOROPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE
- Flubrotizolam
- Various oxadiazole derivatives
Uniqueness
N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolothiazole core, fluorophenyl group, and sulfonamide linkage contribute to its potential as a versatile and potent compound in various scientific and industrial applications .
Properties
Molecular Formula |
C21H20FN5O3S2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20FN5O3S2/c1-13-19(31-21-25-20(26-27(13)21)15-3-5-16(22)6-4-15)11-12-23-32(29,30)18-9-7-17(8-10-18)24-14(2)28/h3-10,23H,11-12H2,1-2H3,(H,24,28) |
InChI Key |
GBGOWIYWIPIOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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